molecular formula C27H27NO5 B2598250 9-(2-methoxyphenyl)-3-phenyl-4H,8H,9H,10H-chromeno[8,7-e][1,3]oxazin-4-one; propan-2-ol CAS No. 1351617-47-4

9-(2-methoxyphenyl)-3-phenyl-4H,8H,9H,10H-chromeno[8,7-e][1,3]oxazin-4-one; propan-2-ol

Cat. No.: B2598250
CAS No.: 1351617-47-4
M. Wt: 445.515
InChI Key: FYGAHKLKPKZXNX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

9-(2-methoxyphenyl)-3-phenyl-4H,8H,9H,10H-chromeno[8,7-e][1,3]oxazin-4-one; propan-2-ol is a complex organic compound that belongs to the class of chromeno[8,7-e][1,3]oxazin derivatives. This compound is characterized by its unique structure, which includes a chromeno ring fused with an oxazin ring, and is further substituted with methoxyphenyl and phenyl groups. The presence of propan-2-ol adds to its chemical diversity, making it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9-(2-methoxyphenyl)-3-phenyl-4H,8H,9H,10H-chromeno[8,7-e][1,3]oxazin-4-one; propan-2-ol typically involves multi-step organic reactions. The initial step often includes the formation of the chromeno ring through a cyclization reaction. This is followed by the introduction of the oxazin ring via a condensation reaction with appropriate reagents. The methoxyphenyl and phenyl groups are introduced through electrophilic aromatic substitution reactions. The final step involves the addition of propan-2-ol under controlled conditions to ensure the desired product is obtained.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Reaction conditions such as temperature, pressure, and solvent choice are optimized to ensure high purity and minimal by-products.

Chemical Reactions Analysis

Types of Reactions

9-(2-methoxyphenyl)-3-phenyl-4H,8H,9H,10H-chromeno[8,7-e][1,3]oxazin-4-one; propan-2-ol undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding quinones.

    Reduction: Reduction reactions can lead to the formation of dihydro derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions are typically mild to moderate temperatures and pressures, with solvents like dichloromethane or ethanol.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce dihydro derivatives. Substitution reactions can introduce a variety of functional groups, leading to a diverse range of derivatives.

Scientific Research Applications

9-(2-methoxyphenyl)-3-phenyl-4H,8H,9H,10H-chromeno[8,7-e][1,3]oxazin-4-one; propan-2-ol has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as a precursor for the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of 9-(2-methoxyphenyl)-3-phenyl-4H,8H,9H,10H-chromeno[8,7-e][1,3]oxazin-4-one; propan-2-ol involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in cell proliferation, leading to anticancer effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 9-(2-hydroxyphenyl)-3-phenyl-4H,8H,9H,10H-chromeno[8,7-e][1,3]oxazin-4-one
  • 9-(2-ethoxyphenyl)-3-phenyl-4H,8H,9H,10H-chromeno[8,7-e][1,3]oxazin-4-one
  • 9-(2-methoxyphenyl)-3-(4-methylphenyl)-4H,8H,9H,10H-chromeno[8,7-e][1,3]oxazin-4-one

Uniqueness

What sets 9-(2-methoxyphenyl)-3-phenyl-4H,8H,9H,10H-chromeno[8,7-e][1,3]oxazin-4-one; propan-2-ol apart from similar compounds is its unique combination of functional groups and structural features. The presence of both methoxyphenyl and phenyl groups, along with the chromeno and oxazin rings, provides a distinct chemical profile that can lead to unique reactivity and biological activity. Additionally, the inclusion of propan-2-ol enhances its solubility and potential interactions with biological targets.

Properties

IUPAC Name

9-(2-methoxyphenyl)-3-phenyl-4a,5,6,6a,8,10,10a,10b-octahydrochromeno[8,7-e][1,3]oxazin-4-one;propan-2-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H25NO4.C3H8O/c1-27-22-10-6-5-9-20(22)25-13-18-21(29-15-25)12-11-17-23(26)19(14-28-24(17)18)16-7-3-2-4-8-16;1-3(2)4/h2-10,14,17-18,21,24H,11-13,15H2,1H3;3-4H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VGUKWCCORSTXBC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)O.COC1=CC=CC=C1N2CC3C(CCC4C3OC=C(C4=O)C5=CC=CC=C5)OC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H33NO5
Details Computed by PubChem 2.1 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

451.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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